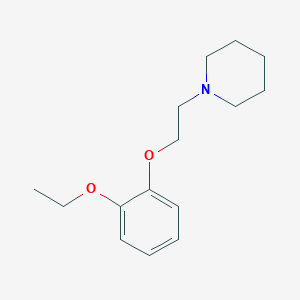

1-(2-(2-Ethoxyphenoxy)ethyl)piperidine

Description

Contextualization within Piperidine (B6355638) Derivative Chemistry

The piperidine scaffold is a ubiquitous and vital structural motif in medicinal chemistry and drug discovery. sigmaaldrich.com This six-membered nitrogen-containing heterocycle is a key component in a wide array of pharmaceuticals and biologically active compounds. vulcanchem.comijnrd.org The versatility of the piperidine ring allows for extensive chemical modification, enabling the synthesis of diverse libraries of compounds for biological screening. mdpi.com Researchers frequently explore piperidine derivatives for their potential therapeutic effects across various disease areas. nih.gov

Rationale for Academic Investigation of the Chemical Compound's Core Structure

The academic interest in structures like 1-(2-(2-Ethoxyphenoxy)ethyl)piperidine stems from the established pharmacological importance of both the piperidine and the phenoxy ether moieties. The combination of a basic piperidine nitrogen, which can be crucial for receptor interactions, with a substituted aromatic ring connected by a flexible ether linkage presents a classic template for designing new molecules with potential biological activity. For instance, related structures containing the phenoxypropylpiperidine core have been investigated for their potential as sigma receptor ligands.

Unfortunately, without specific research on this compound, any discussion of its specific research findings, synthesis, or properties would be purely speculative and fall outside the requested scope of this article. The available data is limited to predicted physicochemical properties, which are not sufficient to build a comprehensive scientific article.

Interactive Data Table: Predicted Physicochemical Properties

Below is a table of predicted physicochemical properties for this compound. It is important to note that these values are computational estimations and have not been experimentally verified.

| Property | Predicted Value |

| Boiling Point | 354.6 ± 22.0 °C |

| Density | 1.021 ± 0.06 g/cm³ |

| pKa | 8.69 ± 0.10 |

Table 1. Predicted physicochemical properties of this compound.

Structure

3D Structure

Properties

Molecular Formula |

C15H23NO2 |

|---|---|

Molecular Weight |

249.35 g/mol |

IUPAC Name |

1-[2-(2-ethoxyphenoxy)ethyl]piperidine |

InChI |

InChI=1S/C15H23NO2/c1-2-17-14-8-4-5-9-15(14)18-13-12-16-10-6-3-7-11-16/h4-5,8-9H,2-3,6-7,10-13H2,1H3 |

InChI Key |

DCNKBOXICCFGJV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1OCCN2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 2 Ethoxyphenoxy Ethyl Piperidine and Analogues

Strategies for Core Structure Construction

The assembly of the 1-(2-(2-ethoxyphenoxy)ethyl)piperidine scaffold can be achieved through several convergent synthetic strategies. These approaches focus on the formation of the piperidine (B6355638) ring, the ether linkage, or the alkylation of pre-existing phenoxy and piperidine moieties.

Alkylation Approaches Involving Phenoxy and Piperidine Moieties

Alkylation serves as a direct and versatile method for forging the crucial C-N and C-O bonds in the target molecule. This strategy typically involves the reaction of a suitably functionalized phenoxy precursor with a piperidine derivative. A common approach is the nucleophilic substitution reaction between an activated form of 2-ethoxyphenol (B1204887) and an N-substituted piperidine. For instance, 2-ethoxyphenol can be deprotonated with a base to form the corresponding phenoxide, which then acts as a nucleophile to displace a leaving group on a 1-(2-haloethyl)piperidine derivative.

Conversely, the piperidine nitrogen can act as the nucleophile, reacting with a 2-(2-ethoxyphenoxy)ethyl halide. The efficiency of these alkylation reactions is influenced by factors such as the choice of solvent, temperature, and the nature of the leaving group.

| Reactant 1 | Reactant 2 | Reaction Type | Key Bond Formed |

| 2-Ethoxyphenoxide | 1-(2-Chloroethyl)piperidine | Williamson Ether Synthesis | C-O |

| Piperidine | 1-(2-Bromoethoxy)-2-ethoxybenzene | Nucleophilic Substitution | C-N |

Reductive Amination Pathways for Piperidine Ring Formation

Reductive amination is a powerful and widely used method for the synthesis of substituted piperidines. nih.govbeilstein-journals.orgresearchgate.net This reaction involves the condensation of an amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.gov For the synthesis of this compound analogues, a dicarbonyl compound can undergo a double reductive amination with a primary amine, leading to the formation of the piperidine ring. chim.itresearchgate.net

This pathway offers a high degree of flexibility, as the substituents on the piperidine ring can be introduced through the choice of the dicarbonyl precursor. Various reducing agents can be employed, including sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation. researchgate.net The choice of reducing agent can influence the stereochemical outcome of the reaction. researchgate.net

| Precursor Type | Amine Source | Reducing Agent | Key Transformation |

| 1,5-Dicarbonyl compound | Primary amine | NaBH3CN | Imine formation and reduction |

| Keto-aldehyde | Ammonia | H2, Pd/C | Cyclization and reduction |

Ether Linkage Formation Techniques

The formation of the ether linkage is a critical step in the synthesis of this compound. The Williamson ether synthesis is a classic and reliable method for this transformation. libretexts.org This reaction involves the reaction of an alkoxide with a primary alkyl halide. libretexts.org In the context of this synthesis, sodium 2-ethoxyphenoxide can be reacted with a 1-(2-haloethyl)piperidine to form the desired ether.

Alternative methods for ether synthesis include the alkoxymercuration-demercuration of an alkene, which follows Markovnikov's rule for the addition of an alcohol across a double bond. libretexts.org Additionally, acid-catalyzed dehydration of two alcohols can form a symmetrical ether, though this is less applicable for the synthesis of unsymmetrical ethers like the target compound. libretexts.org

| Method | Reactants | Reagents |

| Williamson Ether Synthesis | 2-Ethoxyphenol, 1-(2-Chloroethyl)piperidine | NaH |

| Alkoxymercuration-Demercuration | 2-Ethoxystyrene, Piperidin-1-ylethanol | 1. Hg(OAc)2, 2. NaBH4 |

Synthesis of Key Precursors and Intermediates

The successful synthesis of this compound relies on the efficient preparation of its key building blocks: 2-ethoxyphenol derivatives and ethyl-piperidine derivatives.

Preparation of 2-Ethoxyphenol Derivatives

2-Ethoxyphenol, also known as guaethol, is a crucial precursor. nih.gov It can be synthesized through several methods. A common laboratory and industrial preparation involves the mono-etherification of catechol (benzene-1,2-diol) with an ethylating agent. tdcommons.org This reaction is typically carried out in the presence of a base to deprotonate one of the phenolic hydroxyl groups, making it a more potent nucleophile.

Another approach involves the use of a catalyst to promote the selective etherification of catechol with ethanol. google.com For example, a composite oxide catalyst containing niobium oxide can be used to achieve high conversion and selectivity for 2-ethoxyphenol. google.com Furthermore, ortho-ethylvanillin can be converted to 2-ethoxyphenol through a process involving heating with a metal catalyst. chemicalbook.com

| Starting Material | Reagent(s) | Catalyst | Product |

| Catechol | Diethyl sulfate | NaOH | 2-Ethoxyphenol tdcommons.org |

| Catechol | Ethanol | Niobium oxide composite | 2-Ethoxyphenol google.com |

| o-Ethylvanillin | - | Rh2O3/RuCl3 | 2-Ethoxyphenol chemicalbook.com |

Synthesis of Ethyl-Piperidine Derivatives

The synthesis of N-substituted ethyl-piperidine derivatives is essential for many of the convergent strategies. researchgate.net These derivatives can be prepared through various synthetic routes. One common method is the alkylation of piperidine with a 2-haloethanol, followed by activation of the resulting alcohol to a better leaving group for subsequent reactions.

Alternatively, reductive amination of a suitable aldehyde with piperidine can be employed to introduce the N-ethyl group. researchgate.net For instance, the reaction of piperidine with acetaldehyde (B116499) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) yields N-ethylpiperidine. researchgate.net Further functionalization of the ethyl group can then be carried out to introduce the necessary reactive sites for coupling with the phenoxy moiety.

| Starting Material | Reagent(s) | Reaction Type | Product |

| Piperidine | 2-Chloroethanol | Alkylation | 1-(Piperidin-2-yl)ethanol |

| Piperidine | Acetaldehyde, NaBH(OAc)3 | Reductive Amination | N-Ethylpiperidine researchgate.net |

Optimization and Novel Synthetic Routes

The synthesis of this compound and its analogues is an area of interest due to the prevalence of the piperidine scaffold in pharmacologically active compounds. core.ac.uk The development of efficient, high-yield, and stereocontrolled synthetic methodologies is crucial for drug discovery and development. news-medical.net Optimization of existing routes and the exploration of novel synthetic strategies, such as microwave-assisted synthesis and stereoselective methods, are at the forefront of this research. These approaches aim to reduce reaction times, improve yields, and control the three-dimensional arrangement of atoms, which is often critical for biological activity. google.comtsijournals.com

Microwave-Assisted Synthesis in Related Piperidine Compounds

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tsijournals.commdpi.com This technology has been successfully applied to the synthesis of various nitrogen-containing heterocycles, including piperidine derivatives. mdpi.comorganic-chemistry.org The use of microwave irradiation can enhance reaction rates in the synthesis of precursors and in the cyclization steps to form the piperidine ring. tsijournals.com

For instance, a one-pot, multi-component reaction for synthesizing pyrazolo[3,4-b]pyridine derivatives demonstrated significantly shortened reaction times and improved yields under microwave irradiation compared to conventional heating. mdpi.com Similarly, the synthesis of piperidine-containing pyrimidine (B1678525) imines and thiazolidinones has been efficiently achieved using microwave activation, highlighting the technology's advantages in creating complex heterocyclic systems. tsijournals.com Research has shown that a variety of piperidine-containing compounds can be synthesized efficiently under microwave conditions. mdpi.comnih.gov For example, the cyclocondensation of primary amines with alkyl dihalides in an aqueous medium under microwave irradiation provides a simple and efficient route to N-heterocycles. organic-chemistry.org

The table below summarizes findings from various studies on the microwave-assisted synthesis of related heterocyclic compounds, demonstrating the efficiency of this method.

Stereoselective Synthesis Considerations for Piperidine Analogues

The stereochemical configuration of piperidine derivatives is often critical to their pharmacological activity. google.com Consequently, the development of stereoselective synthetic methods that control the spatial arrangement of substituents on the piperidine ring is of significant importance. core.ac.uknih.gov Enantioselective and diastereoselective strategies are crucial for accessing specific stereoisomers, which can exhibit vastly different biological profiles. nih.govscilit.com

Several advanced strategies have been developed for the stereocontrolled synthesis of substituted piperidines:

Catalyst-Controlled C-H Functionalization: Rhodium-catalyzed C-H insertion reactions have been utilized for the site-selective and stereoselective synthesis of positional analogues of methylphenidate. nih.gov The selectivity of the reaction (i.e., which position on the piperidine ring is functionalized) can be controlled by the choice of both the rhodium catalyst and the nitrogen-protecting group on the piperidine ring. nih.gov

Dieckmann Cyclization: The regioselective Dieckmann cyclization of N-substituted δ-amino-β-keto esters is a viable method for preparing variously substituted piperidine-2,4-diones. core.ac.uk This approach can be rendered enantioselective, providing access to chiral building blocks for more complex molecules. core.ac.uk

Modular and Flexible Approaches: A one-pot synthesis of piperidin-4-ols has been developed via a sequence involving gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov This method is highly modular and demonstrates excellent diastereoselectivity. nih.gov More recently, a two-stage process combining biocatalytic C-H oxidation with nickel-catalyzed radical cross-coupling has been introduced to streamline the synthesis of complex piperidines, significantly reducing the number of required steps. news-medical.net

Hydrogenation of Pyridine Derivatives: The catalytic hydrogenation of substituted pyridines is a common method for producing piperidines. nih.gov Achieving high stereoselectivity, particularly cis-diastereoselectivity, is a key challenge that has been addressed through the development of specific catalysts, such as ruthenium and rhodium complexes, or through methods like hydroboration. nih.gov

The following table presents examples of stereoselective synthetic methods for piperidine analogues.

Investigation of Molecular Interactions and Biological Targets for 1 2 2 Ethoxyphenoxy Ethyl Piperidine and Analogues

Enzyme Inhibition Studies

The inhibitory activity of compounds structurally related to 1-(2-(2-Ethoxyphenoxy)ethyl)piperidine has been evaluated against several key enzyme systems, providing insights into their potential therapeutic applications.

Compounds with a piperidine (B6355638) moiety are known to interact with cholinesterase enzymes, which are critical in the regulation of the neurotransmitter acetylcholine. youtube.com Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. europeanreview.org

Derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine have been synthesized and assessed for their anti-AChE activity. nih.gov Notably, the compound 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride demonstrated exceptionally potent inhibition of acetylcholinesterase with an IC50 value of 0.56 nM. nih.gov This particular analogue also exhibited high selectivity, with an affinity for AChE that was 18,000 times greater than for BChE. nih.gov The basic nitrogen atom within the piperidine ring is considered crucial for this high level of activity. nih.gov

Donepezil (B133215), a well-known AChE inhibitor containing a benzylpiperidine moiety, is used as a reference compound in many studies. nih.gov It functions as a reversible, mixed competitive and non-competitive inhibitor of AChE. researchgate.netacs.org While it primarily targets AChE, donepezil also shows a lower affinity for BChE. nih.gov In clinical studies using positron emission tomography (PET), donepezil treatment in Alzheimer's disease patients resulted in an average of 27% inhibition of cerebral cortical acetylcholinesterase. nih.gov

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Selectivity |

|---|---|---|---|

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | Acetylcholinesterase (AChE) | 0.56 nM | 18,000-fold greater for AChE over BChE |

| Donepezil | Acetylcholinesterase (AChE) | 0.14 ± 0.03 μM | Lower affinity for BChE |

Monoamine Oxidase (MAO): The inhibition of monoamine oxidases (MAO-A and MAO-B) is a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease. nih.gov Studies on pyridazinobenzylpiperidine derivatives have shown that these compounds can exhibit potent and selective inhibition of MAO-B. nih.govresearchgate.net For instance, one derivative, designated as S5, which features a 3-chloro substitution on the phenyl ring, was found to be a potent MAO-B inhibitor with an IC50 value of 0.203 μM and a selectivity index of 19.04 for MAO-B over MAO-A. nih.gov Kinetic studies revealed a competitive and reversible type of inhibition for these compounds. nih.govresearchgate.net

Phosphodiesterase IV (PDE4): Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in inflammatory pathways. nih.gov Inhibition of PDE4 is a therapeutic approach for inflammatory diseases. mdpi.com Rolipram is a selective PDE4 inhibitor with IC50 values of 3 nM, 130 nM, and 240 nM for the subtypes PDE4A, PDE4B, and PDE4D, respectively. medchemexpress.commedchemexpress.com Another potent PDE4 inhibitor, RP 73401, has an IC50 of 1.5 nM for cytosolic PDE4. nih.gov

| Compound/Analogue Class | Target Enzyme | Inhibitory Concentration (IC50) |

|---|---|---|

| Pyridazinobenzylpiperidine derivative (S5) | Monoamine Oxidase B (MAO-B) | 0.203 μM |

| Rolipram | Phosphodiesterase 4A (PDE4A) | 3 nM |

| Rolipram | Phosphodiesterase 4B (PDE4B) | 130 nM |

| Rolipram | Phosphodiesterase 4D (PDE4D) | 240 nM |

Receptor Binding Profiling

The ability of this compound and its analogues to bind to various receptors is a key aspect of their pharmacological characterization.

| Compound | ERα IC50 | ERβ IC50 | Selectivity |

|---|---|---|---|

| Compound 19 (Benzopyran derivative) | 1.1 nM | 21 nM | ERα selective |

| Compound 21 (Benzopyran derivative) | 9 nM | 7 nM | Non-selective |

The norepinephrine (B1679862) transporter (NET) is responsible for the reuptake of norepinephrine from the synapse and is a target for many antidepressant medications. nih.govnih.govresearchgate.net Reboxetine (B1679249), a selective norepinephrine reuptake inhibitor, has Ki values of 1.1 nM for the rat NET. nih.gov It has a significantly lower affinity for the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT). nih.gov The pharmacological profile of reboxetine indicates a high degree of selectivity for NET. researchgate.net Although direct interaction data for this compound with NET is not available, the presence of the piperidine ring in many NET inhibitors suggests that this structural motif is important for binding to the transporter. nih.gov

| Compound | Target | Binding Affinity (Ki) |

|---|---|---|

| Reboxetine | Rat NET | 1.1 nM |

| Reboxetine | Rat SERT | 129 nM |

| Reboxetine | Rat DAT | >10,000 nM |

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are involved in a vast array of physiological processes and are major targets for drug discovery. eurofinsdiscovery.combioascent.com Screening compounds against a panel of GPCRs is a common strategy to identify new drug leads and to understand the polypharmacology of a compound. eurofinsdiscovery.com There are various high-throughput screening assays available to assess the interaction of compounds with GPCRs, including those that measure second messenger signaling (e.g., calcium flux, cAMP levels) or β-arrestin recruitment. eurofinsdiscovery.combioascent.com While specific screening data for this compound against a broad panel of GPCRs is not publicly available, the structural features of this molecule, particularly the piperidine ring, are present in many known GPCR ligands. Therefore, it is plausible that this compound could interact with one or more GPCRs. The development of novel screening assays, such as those for GPCR heteromers, continues to expand the possibilities for discovering compounds with unique pharmacological profiles. nih.gov

Mechanisms of Action at the Molecular Level for Piperidine Derivatives

Piperidine derivatives represent a significant class of compounds in medicinal chemistry, forming the core structure of numerous pharmaceuticals and biologically active molecules. encyclopedia.pub Their mechanism of action at the molecular level is diverse, largely dictated by the nature and arrangement of substituents on the piperidine ring. These compounds can interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. For instance, various phenoxyalkylpiperidines have been developed as high-affinity ligands for sigma-1 (σ1) receptors, NMDA receptors, and dopamine transporters. nih.govnih.govnih.gov

The interaction with these targets is governed by the formation of specific molecular bonds, such as hydrogen bonds, ionic interactions, and hydrophobic interactions. In the case of phenoxyalkylpiperidines, the piperidine nitrogen is often protonated at physiological pH, allowing it to form a crucial salt bridge or hydrogen bond with acidic residues, such as aspartate or glutamate (B1630785), in the binding pocket of a receptor. uniba.it The phenoxyalkyl moiety typically engages with hydrophobic regions of the binding site, contributing to the affinity and selectivity of the ligand. The specific biological response, whether agonistic or antagonistic, is determined by how the binding of the ligand stabilizes different conformational states of the target protein.

For example, studies on phenoxyalkylpiperidines targeting the σ1 receptor have shown that the amine of the piperidine ring interacts with glutamate residue E172, while the hydrophobic substituents bind in adjacent hydrophobic regions of the receptor. uniba.it This interaction can lead to an agonistic effect, which is thought to be mediated by the stabilization of a receptor conformation that destabilizes its homo-trimerization. uniba.it Similarly, piperidine analogues have been designed to target the dopamine transporter, where the N-substituent plays a critical role in determining the affinity and selectivity. nih.gov

Allosteric Modulation versus Orthosteric Binding

The interaction of a ligand with its target protein can occur through two primary modes: orthosteric binding and allosteric modulation. The distinction between these two mechanisms is fundamental to understanding the pharmacological effects of piperidine derivatives.

Orthosteric binding refers to the binding of a ligand to the primary, evolutionarily conserved binding site of a receptor, which is also the binding site for the endogenous (natural) ligand. frontiersin.org Ligands that bind orthosterically can be agonists, which mimic the effect of the endogenous ligand, or antagonists, which block the binding of the endogenous ligand and prevent receptor activation. The effects of orthosteric ligands are typically competitive, as they directly compete with the endogenous ligand for the same binding site.

Allosteric modulation , on the other hand, involves the binding of a modulator to a topographically distinct site on the receptor, known as an allosteric site. nih.gov Allosteric modulators are not active on their own but rather modulate the affinity and/or efficacy of the orthosteric ligand. nih.gov They can be classified as:

Positive Allosteric Modulators (PAMs): These enhance the response of the receptor to the orthosteric ligand.

Negative Allosteric Modulators (NAMs): These reduce the response of the receptor to the orthosteric ligand.

Silent Allosteric Modulators (SAMs): These bind to an allosteric site and can block the effects of other allosteric modulators without affecting the orthosteric ligand's function on their own.

The development of allosteric modulators has gained significant interest in drug discovery as they offer several potential advantages over orthosteric ligands, including higher receptor subtype selectivity and a more physiological, fine-tuned modulation of receptor activity. frontiersin.orgnih.gov For GPCRs, allosteric sites are often less conserved across receptor subtypes than orthosteric sites, which can be exploited to design more selective drugs. nih.gov

Piperidine derivatives have the structural diversity to act as either orthosteric or allosteric ligands. Their ability to engage in one mode of binding over the other is dependent on their specific structure and the architecture of the target receptor. For instance, in the context of GPCRs, a piperidine derivative might bind orthosterically to the transmembrane domain, where many endogenous ligands bind, or it could interact with an allosteric site located, for example, in the extracellular loops or a different pocket within the transmembrane bundle. nih.govresearchgate.net

| Binding Mode | Binding Site | Effect on Endogenous Ligand | Example of Potential Effect |

| Orthosteric | Primary (endogenous ligand site) | Competitive binding | Direct activation (agonism) or inhibition (antagonism) of the receptor. |

| Allosteric | Secondary (topographically distinct) | Non-competitive modulation | Enhancement (PAM) or reduction (NAM) of the endogenous ligand's effect. |

Conformational Changes Induced Upon Ligand Binding

The binding of a ligand to its target protein is a dynamic process that often involves conformational changes in both the ligand and the protein. These induced conformational changes are central to the mechanism of action of many drugs, including piperidine derivatives.

The piperidine ring itself is not planar and typically exists in a chair conformation. ias.ac.in However, depending on the substituents and the energetic landscape of the binding pocket, it can also adopt other conformations, such as a boat or twist-boat conformation. ias.ac.inrsc.org The orientation of the substituents on the piperidine ring (axial vs. equatorial) can also have a significant impact on binding affinity and biological activity. nih.gov For N-substituted piperidines, such as this compound, the substituent on the nitrogen atom introduces additional conformational flexibility. Computational and spectroscopic studies have shown that N-substituted piperidines can exist as a mixture of different conformers in solution. researchgate.net

Upon binding to a receptor, a specific conformer of the piperidine derivative is often selected and stabilized by the interactions with the amino acid residues in the binding pocket. This "conformational selection" can be a key determinant of the ligand's potency and efficacy.

Furthermore, the binding of the ligand induces a conformational change in the receptor itself. This is the basis of signal transduction, particularly for receptors like GPCRs. The binding of an agonist, for example, stabilizes an "active" conformation of the receptor, which can then interact with and activate downstream signaling proteins. In contrast, an antagonist may bind to the receptor without inducing this activating conformational change, or it may stabilize an "inactive" conformation, thereby preventing activation.

The nature of the conformational change induced by a ligand can be subtle yet profound. For instance, allosteric modulators, by binding to a site distant from the orthosteric pocket, can induce conformational changes that are transmitted through the protein structure to alter the shape and dynamics of the orthosteric site, thereby modulating the binding and/or signaling of the endogenous ligand. chemistryjournals.net The flexibility of the phenoxyalkyl side chain in compounds like this compound allows it to adopt various shapes, which in turn can influence the specific conformational changes it induces in the target protein upon binding.

| Conformation | Description | Significance in Ligand Binding |

| Chair | The most stable conformation of the piperidine ring. | Often the predominant conformation in solution and in the bound state. |

| Boat/Twist-Boat | Higher energy conformations of the piperidine ring. | Can be stabilized upon binding to a specific receptor pocket, contributing to binding affinity. |

| Axial/Equatorial | The two possible orientations of substituents on the piperidine ring. | The preferred orientation can significantly affect the ligand's interaction with the target and its biological activity. |

Theoretical and Computational Approaches in the Study of 1 2 2 Ethoxyphenoxy Ethyl Piperidine

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and reactivity of a molecule from first principles. These methods provide a foundational understanding of a compound's stability, geometry, and electronic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. iastate.edu By approximating the exchange-correlation energy, DFT methods, such as those using the B3LYP functional, can accurately predict molecular geometries and electronic properties. iastate.edu For 1-(2-(2-Ethoxyphenoxy)ethyl)piperidine, DFT calculations begin with a geometry optimization to find the lowest energy conformation of the molecule. ssrn.com This process determines key structural parameters.

The optimized structure provides data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape. Furthermore, DFT is used to calculate the distribution of electron density, which helps in identifying the electron-rich and electron-deficient regions of the molecule. This information is visualized through molecular electrostatic potential (MEP) maps, indicating sites susceptible to electrophilic or nucleophilic attack.

Table 1: Illustrative Optimized Geometric Parameters for this compound using DFT This table presents hypothetical data for illustrative purposes, based on typical parameters for similar molecular fragments.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-N (piperidine ring) | 1.47 Å |

| Bond Length | C-O (ether linkage) | 1.37 Å |

| Bond Angle | C-N-C (piperidine ring) | 111.5° |

| Dihedral Angle | C-O-C-C (phenoxy-ethyl) | 178.2° |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. nih.govresearchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. ajchem-a.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and easily polarizable. DFT calculations provide precise values for these orbital energies, allowing for the prediction of how this compound might behave in chemical reactions. wuxibiology.com Various global reactivity descriptors can be calculated from these energies. ajchem-a.com

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors for this compound This table presents hypothetical data for illustrative purposes.

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -6.25 |

| LUMO Energy | ELUMO | -0.85 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.40 |

| Ionization Potential (I) | -EHOMO | 6.25 |

| Electron Affinity (A) | -ELUMO | 0.85 |

| Chemical Hardness (η) | (I - A) / 2 | 2.70 |

Molecular Docking and Dynamics Simulations

To investigate the potential biological activity of this compound, molecular docking and dynamics simulations are powerful tools for studying its interactions with macromolecular targets like proteins. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. nih.gov This method involves placing the 3D structure of this compound into the binding site of a target protein and calculating the most stable binding poses, ranked by a scoring function. nih.gov The results reveal plausible binding modes and highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov

Following docking, molecular dynamics (MD) simulations are often performed to validate the stability of the predicted complex. japsonline.com MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of the ligand within the binding site and confirming the persistence of key interactions. mdpi.com The root-mean-square deviation (RMSD) of the ligand is monitored throughout the simulation to assess its stability in the binding pocket. japsonline.com

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target This table presents hypothetical data for illustrative purposes.

| Parameter | Value/Description |

|---|---|

| Binding Affinity (Docking Score) | -8.5 kcal/mol |

| Interacting Residues | Tyr84, Phe290, Trp310, Asp120 |

| Hydrogen Bonds | Piperidine (B6355638) N-H with Asp120 side chain |

| Hydrophobic/Aromatic Interactions | Ethoxyphenoxy group with Tyr84 and Phe290 |

| MD Simulation RMSD (Ligand) | Stable at ~2.1 Å over 100 ns |

The binding affinity from docking scores provides an estimate of the binding free energy. mdpi.com To refine this, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD simulation trajectories to calculate a more accurate binding free energy.

In modern drug discovery, it is not just the absolute potency (binding energy) that is important, but also the efficiency with which a molecule achieves that potency relative to its size. mtak.hu Ligand efficiency (LE) metrics are used to normalize binding affinity by the size of the molecule, typically the number of non-hydrogen atoms (heavy atom count, HAC). wikipedia.orgcsmres.co.uk This allows for a more effective comparison of different compounds. mtak.hu Another common metric is the Binding Efficiency Index (BEI), which relates potency to molecular weight. researchgate.net These metrics help prioritize compounds that are more likely to be developed into successful drugs. csmres.co.ukresearchgate.net

Table 4: Illustrative Ligand Efficiency Metrics for this compound This table presents hypothetical data for illustrative purposes, assuming a pKi of 7.5.

| Metric | Formula | Calculated Value |

|---|---|---|

| Binding Free Energy (ΔG) | -RTlnKi | -10.2 kcal/mol |

| Heavy Atom Count (HAC) | N | 22 |

| Ligand Efficiency (LE) | -ΔG / N | 0.46 |

| Molecular Weight (MW) | MW | 303.4 g/mol |

| Binding Efficiency Index (BEI) | pKi / (MW in kDa) | 24.7 |

Predictive Modeling for Biological Activity and Selectivity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is used to build mathematical models that correlate the chemical structure of compounds with their biological activity. clinmedkaz.org For a class of compounds including this compound, a QSAR model can be developed using a dataset of structurally similar molecules with known activities.

The process involves calculating a variety of molecular descriptors (e.g., physicochemical, topological, and electronic) for each compound. Statistical methods are then used to create a regression model that links these descriptors to the observed biological activity. nih.gov Such models can predict the activity of new, unsynthesized compounds like derivatives of this compound, thereby guiding medicinal chemistry efforts toward molecules with improved potency and selectivity. clinmedkaz.orgnih.gov These in silico predictions help prioritize which compounds to synthesize and test, saving time and resources in the drug discovery pipeline. nih.gov

Cheminformatics and Data Mining for Analog Development

The development of novel analogs of the lead compound, this compound, is significantly accelerated by the application of cheminformatics and data mining techniques. These computational approaches enable the systematic exploration of chemical space, the prediction of molecular properties, and the prioritization of candidate molecules for synthesis and biological evaluation. By leveraging large datasets of chemical information and sophisticated algorithms, researchers can make more informed decisions in the drug discovery pipeline, ultimately saving time and resources.

A central strategy in analog development is the creation of a virtual library of compounds structurally related to this compound. This library can be generated by systematically modifying different parts of the molecule, such as the ethoxyphenoxy group, the ethyl linker, and the piperidine ring. Once this virtual library is established, various cheminformatics tools can be employed to assess the potential of each analog.

One of the key applications of data mining in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. By training a QSAR model on a set of known active and inactive compounds, it is possible to predict the activity of novel, untested analogs. For a hypothetical series of analogs of this compound, a QSAR study might involve the calculation of various molecular descriptors, such as those related to electronic properties, hydrophobicity, and steric effects.

The following interactive data table illustrates a hypothetical set of molecular descriptors and predicted activity for a series of analogs.

| Analog | Modification | LogP | Topological Polar Surface Area (TPSA) | Molecular Weight | Predicted Activity (IC50, nM) |

| 1 | None (Parent Compound) | 3.8 | 30.5 | 263.38 | 50 |

| 2 | 3-Methoxy substitution on phenoxy ring | 3.9 | 39.7 | 293.41 | 45 |

| 3 | 4-Chloro substitution on phenoxy ring | 4.5 | 30.5 | 297.82 | 65 |

| 4 | Propoxy instead of ethoxy group | 4.3 | 30.5 | 277.41 | 55 |

| 5 | Pyrrolidine (B122466) instead of piperidine ring | 3.5 | 21.7 | 249.35 | 80 |

Another powerful cheminformatics technique is pharmacophore modeling. A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target. By analyzing the structure of this compound and other known active compounds, a pharmacophore model can be generated. This model can then be used to screen large chemical databases for molecules that fit the pharmacophore, thereby identifying structurally diverse compounds with a high probability of being active. A typical pharmacophore for a compound like this compound might include a hydrogen bond acceptor (the ether oxygen), a hydrophobic aromatic ring, and a positive ionizable feature (the piperidine nitrogen).

Virtual screening is a computational technique that involves the docking of a large library of virtual compounds into the three-dimensional structure of a biological target. This method is particularly useful when the structure of the target protein is known. For this compound, if its biological target has been identified and its structure elucidated, virtual screening could be employed to identify novel scaffolds or to prioritize analogs for synthesis. The results of a virtual screening campaign are typically ranked based on a scoring function that estimates the binding affinity of the compound to the target.

The interactive data table below presents hypothetical results from a virtual screening campaign to identify new scaffolds.

| Hit Compound ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interactions |

| ZINC12345 | -9.5 | 25 | Hydrogen bond with Ser234, pi-pi stacking with Phe345 |

| ZINC67890 | -9.2 | 40 | Hydrophobic interactions with Leu123, Val145 |

| CHEMBL54321 | -8.8 | 75 | Salt bridge with Asp230 |

| PUBCHEM98765 | -8.5 | 100 | Hydrogen bond with Asn346 |

Data mining techniques are also employed to analyze the vast amount of information generated from high-throughput screening (HTS) campaigns. By applying machine learning algorithms, it is possible to identify patterns and relationships within the HTS data that may not be apparent through manual inspection. This can lead to the identification of novel active compounds and a better understanding of the structure-activity landscape.

Research Applications Beyond Direct Biological Activity of 1 2 2 Ethoxyphenoxy Ethyl Piperidine

Development of Chemical Probes and Tools

The unique architecture of 1-(2-(2-Ethoxyphenoxy)ethyl)piperidine, combining a piperidine (B6355638) ring, a flexible ethyl linker, and an ethoxyphenoxy group, makes it an attractive candidate for designing chemical probes. These tools are instrumental in visualizing and understanding complex biological processes at the molecular level.

Radiotracers for Molecular Imaging (e.g., Positron Emission Tomography)

Positron Emission Tomography (PET) is a non-invasive imaging technique that utilizes compounds labeled with positron-emitting radioisotopes to visualize and quantify physiological processes in vivo. nih.govnih.gov The development of novel PET radiotracers is a critical area of research, enabling the study of disease states and the effects of drugs. nih.gov

The this compound structure is a suitable backbone for creating such radiotracers. The core components can be labeled with common PET isotopes, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), without drastically altering the molecule's biochemical properties. nih.govnih.gov For instance, the ethoxy group could be replaced with a [¹⁸F]fluoroethoxy group, or a ¹¹C-methyl group could be introduced onto the piperidine nitrogen.

While direct radiolabeling of this specific compound is not prominently described, numerous structurally related piperidine derivatives have been successfully developed as radiotracers. For example, piperidine analogues have been designed as high-affinity ligands for the dopamine (B1211576) transporter (DAT), suggesting their potential for imaging dopaminergic neurotransmission in neurological disorders. nih.gov The development of these tracers involves synthesizing a library of compounds based on a core scaffold and evaluating their potential for imaging specific biological targets. nih.gov The ultimate goal is to create a tracer that binds specifically to its target, providing a clear signal for PET imaging. radiopaedia.org

Affinity Ligands for Target Identification and Validation

Affinity ligands are molecules designed to bind specifically to a biological target, such as a protein or receptor. They are invaluable tools for "pull-down" experiments and affinity chromatography, which are used to isolate, identify, and validate the binding partners of a compound.

The this compound scaffold can be readily adapted for this purpose. By attaching a linker to the piperidine or phenoxy ring, the molecule can be immobilized on a solid support like agarose (B213101) beads. This creates an affinity matrix that can be incubated with cell or tissue extracts. Proteins that bind to the compound will be captured on the beads and can subsequently be eluted and identified using techniques like mass spectrometry.

This approach has been effectively demonstrated with other piperidine-containing molecules. For instance, a small molecule inhibitor containing a piperidine moiety was conjugated to desthiobiotin to create an affinity ligand. biorxiv.org This ligand was successfully used to purify a large, low-abundance multi-protein complex from cancer cell lines, allowing for its structural and functional characterization. biorxiv.org This highlights the potential of using derivatives of this compound to discover novel protein interactions and validate drug targets.

Scaffold for Drug Discovery and Medicinal Chemistry Research

The piperidine ring is one of the most prevalent heterocyclic scaffolds found in FDA-approved drugs and is considered a "privileged structure" in medicinal chemistry. nih.govarizona.edu Its derivatives exhibit a vast range of pharmacological activities, including applications as analgesics, antipsychotics, and treatments for neurodegenerative diseases like Alzheimer's. nih.govarizona.edunih.gov The this compound structure serves as an excellent starting point for the synthesis of diverse compound libraries aimed at discovering new drugs.

Design and Synthesis of Novel Analogues with Modulated Bioactivities

The structure of this compound offers multiple points for chemical modification to generate novel analogues with fine-tuned biological activities. Medicinal chemists can systematically alter each component of the molecule—the piperidine ring, the ethoxy group, the phenyl ring, and the ethyl linker—to explore the structure-activity relationship (SAR).

Research on the closely related class of phenoxyalkylpiperidines has shown that such modifications can profoundly impact receptor affinity and selectivity. nih.gov For example, a study on analogues developed as ligands for the sigma-1 (σ₁) receptor, a target relevant to neurological disorders, demonstrated how systematic changes to the piperidine and phenoxy rings altered binding affinity. nih.gov

| Parent Scaffold | Modification | Resulting Analogue Example | Effect on σ₁ Affinity (Ki) |

|---|---|---|---|

| 1-(Phenoxyethyl)piperidine | Addition of 4-methyl group to piperidine ring | 1-[2-(4-Methoxyphenoxy)ethyl]-4-methylpiperidine | Subnanomolar affinity (Ki = 0.89 nM) |

| Substitution on phenoxy ring (p-chloro) | 1-[2-(4-Chlorophenoxy)ethyl]-4-methylpiperidine | High subnanomolar affinity (Ki = 0.34 nM) | |

| Methylation at C2 of piperidine ring | (R)-2-Methyl-1-[2-(4-methoxyphenoxy)ethyl]piperidine | Maintained high affinity (Ki = 1.49 nM) |

Exploration of Diverse Pharmacological Profiles within Piperidine Scaffolds

The versatility of the piperidine scaffold allows it to be incorporated into molecules targeting a wide spectrum of biological systems. nih.gov By creating libraries of compounds based on the this compound template and screening them against various receptors, enzymes, and ion channels, researchers can uncover entirely new pharmacological profiles.

Introducing chiral centers into the piperidine scaffold, for instance, can lead to enhanced biological activity and selectivity, improved pharmacokinetic properties, and reduced toxicity. thieme-connect.com Furthermore, even subtle changes, such as replacing the piperidine ring with a bioisosteric piperazine (B1678402) ring, can result in compounds with different receptor binding profiles. A study of N-(phenoxyalkyl)piperazine derivatives, which are structurally analogous to phenoxyalkylpiperidines, revealed compounds with significant anxiolytic and anticonvulsant activities, mediated through interactions with serotonin (B10506) (5-HT) and adrenergic (α₁) receptors. nih.gov

The pharmacological profile of piperidine-based drugs can be very specific. For example, the compound ACP-103, which contains a 1-methylpiperidin-4-yl group, was developed as a potent and selective inverse agonist for the 5-HT₂ₐ receptor, demonstrating potential as an antipsychotic agent. nih.gov This highlights the potential for discovering highly selective and potent drug candidates by exploring the chemical space around the this compound scaffold.

Q & A

Q. What are the recommended synthetic routes for 1-(2-(2-Ethoxyphenoxy)ethyl)piperidine, and how can reaction conditions be optimized for yield?

Answer: Synthesis typically involves multi-step alkylation and etherification. A common approach is the nucleophilic substitution of 2-ethoxyphenoxy ethyl bromide with piperidine under reflux in anhydrous dichloromethane (DCM) with a base like NaOH (e.g., 24 hours, 60°C). Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature. For example, using a 1.2:1 molar ratio of piperidine to alkylating agent in DCM improves selectivity . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity.

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

Answer:

- NMR spectroscopy (¹H and ¹³C): Confirm substitution patterns on the piperidine ring and ethoxyphenoxy moiety. Look for characteristic shifts (e.g., piperidine N–CH₂ protons at δ 2.5–3.5 ppm, ethoxy O–CH₂ at δ 1.2–1.4 ppm) .

- HPLC-MS : Assess purity and detect byproducts. Use a C18 column with acetonitrile/water (70:30) and electrospray ionization (ESI+) for accurate mass determination .

- FT-IR : Identify functional groups (e.g., C-O-C stretch at 1250–1050 cm⁻¹ for the ether linkage) .

Q. How do solubility and stability properties influence experimental design?

Answer: This compound is lipophilic (logP ~3.2) but forms stable hydrochloride salts for aqueous solubility. Storage at −20°C under argon prevents oxidation of the ethoxy group. For in vitro assays, dissolve in DMSO (<0.1% v/v) to avoid solvent toxicity. Stability tests under physiological pH (7.4) and temperature (37°C) over 24 hours are mandatory before biological studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity across different assay systems?

Answer: Discrepancies often arise from variations in assay conditions (e.g., cell lines, receptor isoforms). To address this:

- Standardize assay protocols : Use identical buffer systems (e.g., HEPES vs. PBS) and control for temperature/pH.

- Validate target engagement : Employ radioligand binding assays (e.g., ³H-labeled analogs) to confirm direct receptor interactions vs. off-target effects .

- Consider enantiomeric purity : Chiral HPLC can isolate stereoisomers, as activity may differ between R/S configurations .

Q. What computational strategies predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile?

Answer:

- Molecular docking : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots .

- QSAR models : Train on piperidine derivatives’ datasets to estimate bioavailability (e.g., SwissADME) and blood-brain barrier permeability .

- Toxicity prediction : Apply ProTox-II to flag potential hepatotoxicity or mutagenicity risks based on structural alerts (e.g., ethoxy group metabolism to reactive quinones) .

Q. How can enantioselective synthesis be achieved, and what are the implications for pharmacological studies?

Answer:

- Chiral catalysts : Use (R)-BINAP/Pd complexes for asymmetric alkylation to favor the active enantiomer .

- Circular dichroism (CD) : Verify enantiomeric excess (≥98%) post-synthesis.

- Biological relevance : Compare IC₅₀ values of enantiomers in receptor-binding assays. For example, the (S)-enantiomer may exhibit 10-fold higher affinity for σ₁ receptors than (R) .

Q. What experimental designs are recommended for in vivo neuropharmacological studies?

Answer:

- Dose-ranging : Start with 0.1–10 mg/kg (IP or PO) in rodent models, adjusting based on pharmacokinetic data (Tₘₐₓ, t₁/₂) .

- Behavioral assays : Use open-field tests for locomotor activity and forced swim tests (FST) for antidepressant-like effects. Include positive controls (e.g., imipramine in FST).

- Tissue distribution : LC-MS/MS quantifies compound levels in brain homogenates to correlate exposure with efficacy .

Methodological Guidance for Data Interpretation

Q. How should researchers address variability in physicochemical data (e.g., logP, pKa) across literature sources?

Answer:

- Standardize measurement conditions : Use shake-flask method for logP (octanol/water) at 25°C, and potentiometric titration for pKa .

- Validate with computational tools : Compare experimental logP with ACD/Labs Percepta predictions to identify outliers .

- Report metadata : Include temperature, solvent, and instrument calibration details to enable cross-study comparisons .

Q. What strategies optimize the compound’s selectivity over structurally related targets (e.g., sigma vs. dopamine receptors)?

Answer:

- Functional selectivity assays : Measure cAMP accumulation (for GPCRs) or ion channel modulation (e.g., NMDA receptor antagonism) .

- Structural analogs : Synthesize derivatives with modified ethoxy or piperidine substituents to disrupt off-target binding .

- Kinetic studies : Use surface plasmon resonance (SPR) to determine association/dissociation rates for target vs. non-target receptors .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.